molecular formula C19H18BrN3O4 B2724500 2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE CAS No. 1251630-75-7

2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B2724500
CAS No.: 1251630-75-7
M. Wt: 432.274
InChI Key: ZHYNCZWNKSZCDP-UHFFFAOYSA-N
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Description

2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a dimethoxybenzyl acetamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the oxadiazole intermediate.

    Attachment of the Dimethoxybenzyl Acetamide Moiety: The final step involves the coupling of the oxadiazole-bromophenyl intermediate with a dimethoxybenzyl acetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, resulting in the formation of amine or dehalogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine or dehalogenated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethoxybenzyl)acetamide
  • 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethoxybenzyl)acetamide
  • 2-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethoxybenzyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c1-25-15-7-6-12(8-16(15)26-2)11-21-17(24)10-18-22-23-19(27-18)13-4-3-5-14(20)9-13/h3-9H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYNCZWNKSZCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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